molecular formula C11H9FN2 B1322473 5-(4-Fluorophenyl)pyridin-2-amine CAS No. 503536-73-0

5-(4-Fluorophenyl)pyridin-2-amine

Cat. No.: B1322473
CAS No.: 503536-73-0
M. Wt: 188.2 g/mol
InChI Key: MQBSATGBKLUKNQ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)pyridin-2-amine is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pyridine ring through an amine group

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-(4-Fluorophenyl)pyridin-2-amine may also interact with various biological targets.

Mode of Action

It’s worth noting that related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to a variety of changes in cellular function.

Biochemical Pathways

Related compounds have been shown to inhibit the phosphorylation of mapkapk2 and/or hsp27, downstream targets of p38mapk, in both multiple myeloma (mm) cell lines and lt-bmscs . This suggests that this compound may also affect similar pathways.

Pharmacokinetics

A related compound, ml3403, has been shown to undergo sulfoxidation to form its active sulfoxide metabolite, ml3603, in human hepatic microsomal incubations . The metabolism of ML3403 was found to be mediated by CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . These findings suggest that this compound may have similar ADME properties.

Result of Action

Related compounds have been shown to have potent anti-inflammatory activity, significantly inhibiting the phosphorylation of mapkapk2 and/or hsp27 . This suggests that this compound may also have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of pyridine with fluorine gas (F₂) in the presence of a strong acid . Another approach involves the use of N-fluoropyridinium salts as precursors, which can be prepared by reacting the corresponding pyridine with F₂/N₂ . These methods provide efficient routes to obtain fluorinated pyridines with good yields.

Industrial Production Methods

Industrial production of 5-(4-Fluorophenyl)pyridin-2-amine may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce N-oxides or amines, respectively.

Properties

IUPAC Name

5-(4-fluorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBSATGBKLUKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626320
Record name 5-(4-Fluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503536-73-0
Record name 5-(4-Fluorophenyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503536-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-amino-5-bromopyridine 1 (1.80 g, 10.4 mmol) in 104 ml toluene and 24 ml ethanol (EtOH) was added 4-fluorophenyl boronic acid (1.75 g, 12.5 mmol) followed by 10 ml of 2.0 M aqueous Na2CO3. The reaction was degassed with nitrogen and Pd(PPh3)4 (0.60 g, 0.52 mmol) was added in one portion and the reaction was heated to reflux for 26 hours. The reaction was then cooled to ambient temperature and diluted with 50 ml water. The layers were separated and the aqueous layer was extracted with ethyl acetate (EtOAc) (2×100 mL). The organic layers were combined, washed with saturated aqueous NaHCO3, dried over MgSO4 and concentrated to a brown oil. Automated purification on a silica gel ISCO column (120 g column, 2.5% MeOH—CH2Cl2) gave 1.20 g (60%) of 2-amino-5-(4-fluorophenyl)pyridine as a yellow solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0.6 g
Type
catalyst
Reaction Step Five

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